molecular formula C7H3BrClN3 B13032525 3-Bromo-6-chloropyrido[2,3-b]pyrazine

3-Bromo-6-chloropyrido[2,3-b]pyrazine

Cat. No.: B13032525
M. Wt: 244.47 g/mol
InChI Key: FQUJGEAANPWVBL-UHFFFAOYSA-N
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Description

3-Bromo-6-chloropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H3BrClN3. It is a derivative of pyrido[2,3-b]pyrazine, characterized by the presence of bromine and chlorine atoms at the 3rd and 6th positions, respectively. This compound is primarily used in industrial and scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloropyrido[2,3-b]pyrazine typically involves the halogenation of pyrido[2,3-b]pyrazine. One common method is the bromination and chlorination of pyrido[2,3-b]pyrazine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives of this compound .

Scientific Research Applications

3-Bromo-6-chloropyrido[2,3-b]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloropyridazine
  • 3-Bromo-6-chloropyrimidine
  • 3-Bromo-6-chloropyrazine

Uniqueness

3-Bromo-6-chloropyrido[2,3-b]pyrazine is unique due to its specific substitution pattern on the pyrido[2,3-b]pyrazine core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

3-bromo-6-chloropyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3/c8-5-3-10-4-1-2-6(9)12-7(4)11-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUJGEAANPWVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC(=CN=C21)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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